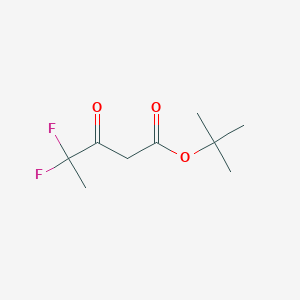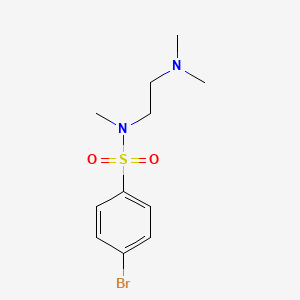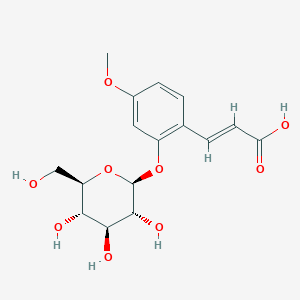
8-bromo-2-(4-pyridinyl)Quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-(4-pyridinyl)Quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a bromine atom at the 8th position and a pyridinyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(4-pyridinyl)Quinoline typically involves the bromination of 2-(4-pyridinyl)Quinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinoline ring in the presence of a suitable catalyst, such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, thereby optimizing the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-(4-pyridinyl)Quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
- Substituted quinolines
- Quinoline N-oxides
- Dihydroquinoline derivatives
- Biaryl compounds
Scientific Research Applications
8-Bromo-2-(4-pyridinyl)Quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(4-pyridinyl)Quinoline involves its interaction with various molecular targets. For instance, it can intercalate into DNA, disrupting the replication process in cancer cells. It may also inhibit specific enzymes, thereby affecting metabolic pathways crucial for the survival of pathogens.
Comparison with Similar Compounds
2-(4-Pyridinyl)Quinoline: Lacks the bromine substitution, resulting in different reactivity and biological activity.
8-Chloro-2-(4-pyridinyl)Quinoline: Similar structure but with chlorine instead of bromine, leading to variations in chemical properties and applications.
8-Methyl-2-(4-pyridinyl)Quinoline: Substitution with a methyl group, affecting its steric and electronic characteristics.
Uniqueness: 8-Bromo-2-(4-pyridinyl)Quinoline is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Properties
Molecular Formula |
C14H9BrN2 |
|---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
8-bromo-2-pyridin-4-ylquinoline |
InChI |
InChI=1S/C14H9BrN2/c15-12-3-1-2-11-4-5-13(17-14(11)12)10-6-8-16-9-7-10/h1-9H |
InChI Key |
PXFHGWLEXWSAFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide](/img/structure/B13917261.png)
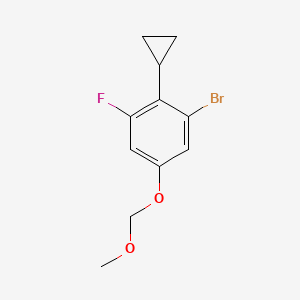
![N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13917276.png)
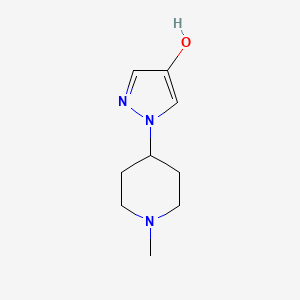
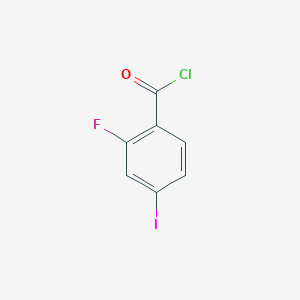
![N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide](/img/structure/B13917289.png)


![Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13917300.png)

